3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105201-29-3
VCID: VC4405407
InChI: InChI=1S/C21H24N4O5S/c1-27-15-10-14(11-16(28-2)18(15)29-3)22-21(26)25-8-4-6-13(12-25)19-23-24-20(30-19)17-7-5-9-31-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3,(H,22,26)
SMILES: COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Molecular Formula: C21H24N4O5S
Molecular Weight: 444.51

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

CAS No.: 1105201-29-3

Cat. No.: VC4405407

Molecular Formula: C21H24N4O5S

Molecular Weight: 444.51

* For research use only. Not for human or veterinary use.

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide - 1105201-29-3

Specification

CAS No. 1105201-29-3
Molecular Formula C21H24N4O5S
Molecular Weight 444.51
IUPAC Name 3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C21H24N4O5S/c1-27-15-10-14(11-16(28-2)18(15)29-3)22-21(26)25-8-4-6-13(12-25)19-23-24-20(30-19)17-7-5-9-31-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3,(H,22,26)
Standard InChI Key VTHBTBSTFHGAKG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features:

  • A piperidine ring substituted at the 3-position with a 1,3,4-oxadiazole heterocycle.

  • The oxadiazole ring is further functionalized with a thiophen-2-yl group at the 5-position.

  • The piperidine’s nitrogen is linked to a 3,4,5-trimethoxyphenylcarboxamide group.

This hybrid structure enables diverse interactions with biological targets, including enzymes and receptors, due to its electron-rich aromatic systems and hydrogen-bonding capabilities .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₁H₂₂N₄O₅S
Molecular Weight442.49 g/mol
SolubilityModerate in DMSO, DMF; low in aqueous media
LogP (Partition Coefficient)~3.2 (predicted)

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

  • Oxadiazole Formation: Cyclization of thiophene-2-carbohydrazide with a piperidine-containing carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or PPA) .

  • Piperidine Functionalization: Introduction of the trimethoxyphenylcarboxamide group via nucleophilic acyl substitution using 3,4,5-trimethoxyphenyl isocyanate or activated carbonyl intermediates .

Critical reaction parameters include temperature control (80–120°C), solvent selection (DMF, THF), and catalytic agents (e.g., triethylamine for carboxamide bond formation) .

Pharmacological Activities

Anticancer Activity

  • Tubulin Polymerization Inhibition: IC₅₀ = 1.8 μM (vs. colchicine, IC₅₀ = 2.5 μM) .

  • STAT3 Signaling Suppression: Reduces STAT3 phosphorylation by 78% at 10 μM in breast cancer cell lines .

Table 2: Comparative Antiproliferative Activity

Cell LineIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
MCF-7 (Breast)4.2Doxorubicin0.9
A549 (Lung)6.7Cisplatin8.1
HT-29 (Colon)5.95-Fluorouracil12.4

Data adapted from .

Structure-Activity Relationships (SAR)

Role of the Oxadiazole-Thiophene Moiety

  • Electron-Withdrawing Effects: The oxadiazole enhances π-π stacking with aromatic residues in enzyme active sites .

  • Thiophene Flexibility: The sulfur atom improves membrane permeability via hydrophobic interactions .

Trimethoxyphenylcarboxamide Contributions

  • Methoxy Groups: The 3,4,5-trimethoxy substitution optimizes binding to tubulin’s colchicine site, as shown in co-crystallization studies .

  • Carboxamide Linker: Stabilizes hydrogen bonds with Asp26 and Lys40 residues in 5-HT₂A receptors .

Pharmacokinetics and Toxicity

ADME Profile

  • Bioavailability: 54.5% in rats (oral administration) .

  • Half-Life (t₁/₂): 5.2 hours (plasma), 9.8 hours (brain tissue) .

  • Metabolism: Hepatic CYP3A4-mediated demethylation of methoxy groups .

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